N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide
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Overview
Description
N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide is a complex organic compound with a unique structure that combines an indene core with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide typically involves multiple steps, starting with the preparation of the indene core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indene ring. The sulfonamide group is then introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The sulfonamide group can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to changes in biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid
- 5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene malononitrile
- 1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate
Uniqueness
N-(3-Oxo-2,3-dihydro-1H-inden-5-yl)hexadecane-1-sulfonamide is unique due to its combination of an indene core with a long alkyl chain and a sulfonamide group. This structure provides distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
102247-85-8 |
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Molecular Formula |
C25H41NO3S |
Molecular Weight |
435.7 g/mol |
IUPAC Name |
N-(3-oxo-1,2-dihydroinden-5-yl)hexadecane-1-sulfonamide |
InChI |
InChI=1S/C25H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-30(28,29)26-23-18-16-22-17-19-25(27)24(22)21-23/h16,18,21,26H,2-15,17,19-20H2,1H3 |
InChI Key |
FBEVNECQEHWUOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC2=C(CCC2=O)C=C1 |
Origin of Product |
United States |
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